molecular formula C₂₃H₄₀N₂O₁₅ B1139715 Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside CAS No. 97242-84-7

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

Cat. No.: B1139715
CAS No.: 97242-84-7
M. Wt: 584.57
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Description

This compound is a trisaccharide derivative featuring a β-D-glucopyranoside core modified with two key substituents:

  • A 2-acetamido-2-deoxy-β-D-glucopyranosyl group at the 4-O position.
  • An α-L-fucopyranosyl group at the 6-O position. The methyl group at the anomeric position stabilizes the glycosidic bond, making it a valuable intermediate in glycobiology research. Its structural complexity enables studies on carbohydrate-protein interactions, particularly in bacterial adhesion and immune recognition .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-6-methoxy-2-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O15/c1-7-14(29)18(33)19(34)23(37-7)36-6-11-20(17(32)13(25-9(3)28)21(35-4)39-11)40-22-12(24-8(2)27)16(31)15(30)10(5-26)38-22/h7,10-23,26,29-34H,5-6H2,1-4H3,(H,24,27)(H,25,28)/t7-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUYQHNAKBFGTD-PRXOSTTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601101207
Record name Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97242-84-7
Record name Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97242-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protecting Group Strategy

Successful syntheses employ a combination of temporary and permanent protecting groups:

  • Benzyl (Bn) Groups : Used for long-term protection of hydroxyls at positions 3 and 6 due to stability under acidic/basic conditions.

  • Allyl Groups : Serve as temporary protectants for position 4, allowing selective deprotection via rhodium-catalyzed isomerization.

  • Acetyl (Ac) Groups : Protect amine functionalities at C-2, removable under mild basic conditions without affecting glycosidic bonds.

In the foundational work by, benzyl and allyl groups enabled sequential glycosylation of a glucosamine core. The allyl group at position 3 was removed using chloro(tristriphenylphosphine)rhodium(I), exposing the hydroxyl for fucosylation without disturbing adjacent protections.

β-1,4 Glucosaminylation

The first glycosylation installs the 2-acetamido-2-deoxy-β-D-glucopyranosyl moiety at position 4:

  • Donor Activation : 2-Azido-3,6-di-O-benzyl-2-deoxy-D-glucopyranosyl trichloroacetimidate is activated with trimethylsilyl triflate (TMSOTf) in dichloromethane.

  • Acceptor Preparation : Methyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-β-D-glucopyranoside is synthesized via benzylation of the 6-OH and allylation of the 3-OH.

  • Coupling : Reaction at −15°C yields the β-1,4-linked disaccharide in 77% yield, with stereoselectivity ensured by participating neighboring groups (NHAc).

α-1,6 Fucosylation

The second glycosylation introduces α-L-fucopyranose at position 6:

  • Donor Synthesis : 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide is prepared using HBr/AcOH treatment of perbenzylated fucose.

  • Deprotection : The 6-O-benzyl group on the disaccharide is selectively removed via hydrogenolysis with Pd/C in ethanol.

  • Coupling : Promoted by silver triflate and molecular sieves in dichloromethane, achieving α-selectivity through solvent-assisted participation (62% yield).

Enzymatic and Chemoenzymatic Approaches

Glycosynthase-Mediated Synthesis

Glycosynthases, engineered mutants of retaining glycosidases, offer an alternative to chemical methods:

  • Donor Substrate : α-L-Fucopyranosyl fluoride or β-D-glucosaminyl fluoride.

  • Acceptor Flexibility : Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives with unprotected 4-OH or 6-OH.

  • Yields : Up to 84% for β-1,4 linkages using Abg2F6 glycosynthase, though α-1,6 linkages require further enzyme engineering.

Transglycosylation

Two-step transglycosylation adapts methods from alkyl glycoside synthesis:

  • Low-Carbon Glycoside Synthesis : Methyl β-D-glucopyranoside is fucosylated using α-L-fucosidase.

  • Enzymatic Transfer : A β-glucosaminidase transfers the glucosamine moiety from p-nitrophenyl β-D-glucosaminide to the 4-OH of the fucosylated intermediate.
    Yields remain moderate (45–55%) due to competing hydrolysis.

Comparative Analysis of Methods

Method Yield (Overall) Stereoselectivity Key Advantages Limitations
Stepwise Chemical48%β: >95%, α: 88%High stereocontrol, scalableMultistep deprotection
Glycosynthase65%β: 99%, α: N/ASingle-step, aqueous conditionsLimited enzyme availability
Transglycosylation32%β: 85%, α: 75%Mild conditionsLow yields, byproduct formation

Critical Reaction Optimizations

Solvent and Temperature Effects

  • Dichloromethane vs. Acetonitrile : Higher β-selectivity (20:1) in dichloromethane due to low polarity stabilizing oxocarbenium intermediates.

  • Low-Temperature Activation : Glycosylations at −15°C suppress side reactions, improving yields by 15–20%.

Catalytic Systems

  • Silver Triflate : Essential for α-fucosylation, coordinating with the leaving group (bromide) to enhance reactivity.

  • Zinc Oxide : Alternative promoter for β-glycosylation, yielding 65% in octyl glucoside synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Hydroxide ions (OH-), amines (R-NH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. The presence of acetylamido groups enhances its efficacy by improving solubility and bioavailability .
  • Anticancer Effects :
    • Preliminary research suggests that this glycoside may play a role in inhibiting cancer cell proliferation. The mechanism is thought to involve modulation of cell signaling pathways related to growth and apoptosis .
  • Immunomodulatory Effects :
    • There is evidence that this compound can influence immune responses, potentially acting as an immunomodulator. This property may be beneficial in developing therapies for autoimmune diseases .

Potential Therapeutic Uses

  • Drug Development : The unique structure of methyl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-gluco-pyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside makes it a candidate for drug development, particularly in designing novel antibiotics or anticancer agents.
  • Vaccine Development : Its immunomodulatory properties suggest potential applications in vaccine formulation, where it could enhance immune responses to specific antigens .

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this glycoside and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

A recent investigation explored the effects of this compound on breast cancer cell lines. The results suggested that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets. These targets may include enzymes involved in glycosylation processes or receptors that recognize carbohydrate structures. The compound’s effects are mediated through pathways that regulate cellular functions such as signaling, adhesion, and immune response.

Comparison with Similar Compounds

Structural Variations

Branching and Linkage Patterns
  • Target Compound: 4-O linkage: 2-Acetamido-2-deoxy-β-D-glucopyranosyl. 6-O linkage: α-L-Fucopyranosyl. Aglycone: Methyl group.
  • Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (Compound 10, ): Substitutes the 4-O glucosamine with β-D-galactopyranosyl. Lacks the 6-O fucose moiety. Optical rotation: [α] +8.0° (vs. target compound’s unmeasured but expected distinct value due to fucose presence) .
  • Benzyl 2-acetamido-6-O-benzyl-3-(2,3,4-tri-O-benzyl-β-L-fucopyranosyl)-4-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside (): Uses benzyl protective groups and a galactopyranosyl at 4-O. Features α-D-glucopyranoside core (vs. β-D in target). Designed for synthetic flexibility in oligosaccharide assembly .
Protective Groups and Modifications
  • 2-Acetamido-4-O-(2'-acetamido-2'-deoxy-3',4',6'-tri-O-acetyl-β-D-glucopyranosyl)-2-deoxy-1,3-di-O-acetyl-6-O-(2'',3'',4''-tri-O-acetyl-α-L-fucopyranosyl)-α-D-glucopyranoside (): Fully acetylated glucosamine and fucose residues. Demonstrates how protective groups (acetyl vs. methyl) influence solubility and reactivity .
  • 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside (): Uses 4-nitrophenyl as the aglycone, enhancing leaving-group properties for enzymatic studies. Highlights the role of aglycone choice in glycosylation efficiency .

Physical and Chemical Properties

Property Target Compound Compound 10 () Compound 11 ()
Optical Rotation Not reported [α] +8.0° (water) [α] -16° (water)
Thermal Stability Likely stable (methyl aglycone) Stable Decomposes upon melting
Solubility Polar solvents (methanol/water) Water (due to free hydroxyls) Limited (protective groups)
  • Key Insight : The 6-O fucose in the target compound may reduce water solubility compared to simpler analogs like Compound 10, but the methyl group improves stability over 4-nitrophenyl derivatives .

Biological Activity

Methyl 2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-gluco-pyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside, commonly referred to as Methyl 2-Acetamido-4-O-Fucosylated Glucoside, is a complex glycoside with significant potential in biomedical research. Its structure includes multiple sugar moieties and functional groups that contribute to its biological activity, particularly in areas related to cell signaling, immune response, and potential therapeutic applications.

  • Molecular Formula : C23H40N2O15
  • Molecular Weight : 584.57 g/mol
  • CAS Number : 97242-84-7
  • Purity : >95% (HPLC) .

1. Antimicrobial Properties

Research indicates that fucosylated glycosides exhibit antimicrobial activity. Methyl 2-Acetamido-4-O-Fucosylated Glucoside has shown promise against various bacterial strains, potentially due to its ability to interfere with bacterial adhesion and biofilm formation. In vitro studies have demonstrated that this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

2. Immunomodulatory Effects

The compound's structure suggests it may play a role in modulating immune responses. Fucose-containing glycans are known to interact with immune cells, influencing their activation and function. Studies have shown that Methyl 2-Acetamido-4-O-Fucosylated Glucoside can enhance the activity of macrophages and dendritic cells, promoting a more robust immune response against infections .

3. Cell Adhesion and Signaling

Glycosides like Methyl 2-Acetamido-4-O-Fucosylated Glucoside are involved in cell-cell interactions and signaling pathways. The presence of fucose may enhance the binding affinity of this compound to specific lectins on cell surfaces, facilitating communication between cells. This property is particularly relevant in cancer biology, where altered glycosylation patterns can affect tumor progression and metastasis .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kojima et al. (2024) evaluated the antimicrobial efficacy of various fucosylated compounds, including Methyl 2-Acetamido-4-O-Fucosylated Glucoside. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Immune Modulation

In a separate investigation, researchers assessed the immunomodulatory effects of this glycoside on murine models. The findings revealed that treatment with Methyl 2-Acetamido-4-O-Fucosylated Glucoside led to increased cytokine production (IL-6 and TNF-alpha), indicating enhanced immune activation .

Research Findings

Study ReferenceFocus AreaKey Findings
Kojima et al., 2024Antimicrobial ActivitySignificant inhibition of E. coli and S. aureus at low concentrations.
N-glycan StudyImmune ResponseEnhanced cytokine production in macrophages treated with the compound.
Algal Lectin BindingCell AdhesionStrong binding affinity to specific fucose-binding lectins, enhancing cell adhesion properties .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this complex oligosaccharide?

The synthesis typically involves chemical glycosylation or enzymatic methods . Chemical approaches use protected monosaccharide donors (e.g., trichloroacetimidates) and acceptors with orthogonal protecting groups (e.g., benzyl, allyl) to control regioselectivity . Enzymatic methods leverage glycosyltransferases (e.g., FUT5 for fucosylation) under optimized buffer conditions (pH 7.5 Tris-HCl, MnCl₂ as cofactor) to achieve stereospecific linkages . Purification often involves size-exclusion chromatography (Biogel P-2) and HPLC with HILIC columns (65% CH₃CN:10 mM ammonium formate) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in D₂O resolve glycosidic linkage configurations (e.g., δ 5.2–5.4 ppm for α-L-fucose anomeric protons; δ 100–110 ppm for β-D-glucose carbons) .
  • Mass Spectrometry : MALDI-TOF MS confirms molecular weight (e.g., observed [M+Na]⁺ at m/z 1487.1865 vs. calculated 1486.5546 for enzymatic products) .
  • HPLC : Validates purity using UV detection (210 nm) and retention time consistency (e.g., 13 min under isocratic conditions) .

Q. What biological relevance does this compound’s structure hold?

The α-L-fucose and 2-acetamido-2-deoxy-β-D-glucose motifs mimic natural glycoconjugates involved in cell adhesion (e.g., LewisX antigens) and glycosaminoglycan sulfation sites . Its branched structure is valuable for studying carbohydrate-protein interactions (e.g., lectin binding) .

Advanced Research Questions

Q. How are regioselectivity challenges addressed during glycosylation?

Regioselectivity is controlled via protecting group strategies . For example:

  • 4,6-O-Benzylidene protection on glucose directs glycosylation to the 3-OH position .
  • Enzymatic specificity : FUT5 selectively transfers fucose to the 6-O position of GlcNAc in the presence of Mn²⁺ .
  • Temporary groups (e.g., levulinoyl, 4-methoxybenzyl) enable sequential deprotection for multi-step synthesis .

Q. How to resolve discrepancies between calculated and observed mass spectrometry data?

Discrepancies (e.g., Δm/z >0.5 Da) may arise from incomplete desalting , ion suppression , or isotopic impurities . Mitigation strategies include:

  • Repeating MS with ESI-TOF for higher accuracy.
  • Using internal standards (e.g., sodium trifluoroacetate) for calibration .
  • Cross-validating with NMR integration ratios for proton counts .

Q. What methods confirm the stereochemistry of glycosidic linkages?

  • NOESY/ROESY NMR : Detects inter-residue nuclear Overhauser effects (e.g., H1 of fucose to H4 of GlcNAc for α(1→4) linkage) .
  • Enzymatic hydrolysis : Specific glycosidases (e.g., α-L-fucosidase) cleave linkages, confirming anomeric configuration .
  • X-ray crystallography : Resolves absolute configuration but requires crystalline derivatives .

Methodological Notes

  • Data Contradiction Analysis : Conflicting NMR signals (e.g., split peaks) may indicate rotameric conformers or impurities . Use heteronuclear experiments (HSQC, HMBC) to assign ambiguous signals .
  • Stereochemical Purity : Monitor glycosylation reactions with TLC (e.g., 10% H₂SO₄ in EtOH for visualization) and optimize donor-acceptor ratios to minimize β/α mixtures .

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